4-Propyl-4H-1,2,4-triazole

描述

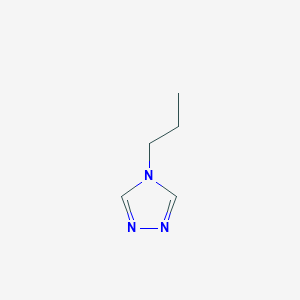

4-Propyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole isomer is one of the two tautomeric forms of triazole, the other being 1,2,3-triazole. This compound is characterized by the presence of a propyl group attached to the fourth position of the triazole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-4H-1,2,4-triazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of diacylhydrazines with aromatic amines in the presence of dehydrating agents such as phosphorus pentoxide, zinc chloride, or N,N′-diphenylphosphenimidous amide can yield this compound . Another method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides .

Industrial Production Methods

Industrial production of this compound typically involves scalable and economically viable methods. One such method is the ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium . This method is not only efficient but also environmentally friendly, making it suitable for large-scale production.

化学反应分析

Nucleophilic Substitution Reactions

The nitrogen-rich triazole ring facilitates nucleophilic substitution at ring positions.

Mechanism :

-

Deprotonation of the triazole ring generates a nucleophilic nitrogen center, which reacts with electrophiles like alkyl halides or acyl chlorides .

-

Figure 1 in illustrates the ring nitrogen as the primary nucleophilic site during alkylation with diazomethane, forming N-alkylated derivatives.

Example Reaction :

Conditions : Room temperature, polar aprotic solvents (e.g., DMF).

Reduction Reactions

Triazole derivatives undergo selective reduction under controlled conditions.

Key Findings :

-

Sodium borohydride (NaBH) reduces 4-acylamino-1,2,4-triazolium salts to 4-acylamino-Δ-1,2,4-triazolines, with distinct NMR shifts (e.g., 9.15 ppm → 6.65 ppm for 3-H) .

-

N-CH derivatives react more readily than non-methylated analogs due to reduced steric hindrance .

Reaction Pathway :

Yield : >85% under ambient conditions .

Suzuki Cross-Coupling Reactions

The brominated aryl derivatives participate in palladium-catalyzed cross-coupling.

Synthesis Example :

-

This compound with bromophenyl groups reacts with arylboronic acids to form biaryl derivatives .

Conditions : -

Catalyst: Pd(PPh)

-

Base: KCO

Oxidation and Tautomerism

The triazole ring exhibits tautomeric equilibria and oxidative stability.

Tautomerism :

-

Rapid equilibrium between 1H- and 4H-tautomers, with the 1H-form being more stable .

Oxidation : -

Resistant to common oxidants (e.g., HO) under mild conditions but forms N-oxides at elevated temperatures .

Functionalization via Alkylation

The propyl side chain can be modified to introduce new functional groups.

Example :

-

Reaction with benzyl chloride forms 4-(benzylpropyl)-4H-1,2,4-triazole, enhancing lipophilicity for pharmaceutical applications .

Conditions : KCO, DMF, 60°C .

Biological Activity and Derivatives

While beyond pure chemical reactions, functionalized derivatives exhibit antibacterial properties. For example:

科学研究应用

Medicinal Chemistry

Antifungal and Antibacterial Properties

- Antifungal Activity : 4H-1,2,4-triazole derivatives exhibit potent antifungal properties. For instance, compounds incorporating the triazole moiety have shown enhanced antifungal activity against various fungal strains compared to traditional agents. A study indicated that certain triazole derivatives achieved an inhibitory rate of 90–98% against P. piricola, comparable to commercial fungicides like azoxystrobin .

- Antibacterial Activity : The antibacterial efficacy of 4-propyl-4H-1,2,4-triazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For example, a series of ciprofloxacin-triazole hybrids displayed MIC values ranging from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics .

Data Table: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | MIC (μM) | Reference |

|---|---|---|---|

| Ciprofloxacin-Triazole Hybrid | MRSA | 0.046 | |

| 1,2,4-Triazole Derivative | P. piricola | 0.01–0.27 | |

| Clinafloxacin-Triazole Hybrid | E. coli, S. aureus | 0.25–2 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of 1,2,4-triazole derivatives. For example, specific compounds exhibited IC50 values as low as 0.08 μM against various cancer cell lines such as HT-29 and H460 . The structure-activity relationship (SAR) analyses indicate that modifications on the triazole ring significantly influence cytotoxicity.

Case Study: Anticancer Activity of Triazole Derivatives

- Compound : Diarylurea derivatives bearing a triazole moiety

- Activity : Exhibited >80% inhibition of tyrosine kinases (c-Kit, RET) with IC50 values significantly lower than sorafenib.

- Findings : Induced apoptosis in HT-29 cells .

Agricultural Applications

Fungicides and Herbicides

The incorporation of this compound into agrochemical formulations has shown promising results in enhancing crop protection against fungal pathogens. Studies have reported that triazole-based fungicides are effective in controlling diseases caused by pathogens such as Fusarium and Aspergillus species .

Data Table: Efficacy of Triazole-Based Fungicides

| Fungicide | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| Azoxystrobin | P. piricola | 96 | |

| Triazole Derivative | Fusarium oxysporum | >90 |

Materials Science

Corrosion Inhibition

The application of this compound as a corrosion inhibitor has been explored extensively. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion in various environments . The effectiveness of these compounds is attributed to their ability to adsorb onto metal surfaces and inhibit electrochemical processes.

Case Study: Corrosion Inhibition Performance

A study evaluated the corrosion inhibition efficiency of triazoles on mild steel in acidic media and found that certain derivatives provided up to 95% inhibition efficiency at optimal concentrations .

Optoelectronics

Luminescent Properties

Recent advancements have shown that derivatives based on the 4H-1,2,4-triazole core exhibit luminescent properties suitable for optoelectronic applications. These materials can be utilized in the development of light-emitting diodes (LEDs) and other photonic devices due to their favorable emission characteristics .

Data Table: Luminescent Properties of Triazole Derivatives

| Compound | Emission Wavelength (nm) | Application |

|---|---|---|

| 4-Alkyl-4H-1,2,4-triazoles | 500–600 | LEDs |

| Luminophores | Variable | Photonic Devices |

作用机制

The mechanism of action of 4-Propyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to active sites of enzymes and inhibit their activity. For example, triazole derivatives are known to inhibit the enzyme cytochrome P450, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the antifungal effects observed with triazole compounds.

相似化合物的比较

4-Propyl-4H-1,2,4-triazole can be compared with other triazole derivatives, such as 1,2,3-triazole and other substituted 1,2,4-triazoles.

1,2,3-Triazole: This isomer differs in the arrangement of nitrogen atoms within the ring.

Substituted 1,2,4-Triazoles: Various substituted 1,2,4-triazoles have been synthesized, each with unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

生物活性

4-Propyl-4H-1,2,4-triazole is a compound within the 1,2,4-triazole class known for its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer activities. The following sections detail the synthesis of 4-propyl derivatives, their biological evaluations, and structure-activity relationships (SAR).

1. Overview of 1,2,4-Triazoles

The 1,2,4-triazole core is a significant scaffold in medicinal chemistry due to its broad spectrum of biological activities. Compounds containing this ring system have been synthesized to enhance their therapeutic potential against various pathogens and diseases. Notably, derivatives of 1,2,4-triazoles have shown promising results in treating infections caused by both Gram-positive and Gram-negative bacteria as well as fungi.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of propyl hydrazine with appropriate carbonyl compounds under acidic conditions to form the triazole ring. The general reaction can be summarized as follows:

This method allows for the incorporation of various substituents that can modulate biological activity.

3.1 Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of 1,2,4-triazole derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from the triazole scaffold exhibit MIC values ranging from to against various bacterial strains including E. coli, S. aureus, and P. aeruginosa .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 - 32 | MRSA |

| 5-Aryl-1H-1,2,4-triazoles | 0.125 - 64 | Gram-positive & Gram-negative |

The presence of substituents such as halogens significantly enhances antibacterial activity .

3.2 Antifungal Activity

Triazoles are also recognized for their antifungal properties. Studies indicate that derivatives with specific substitutions demonstrate potent activity against fungi like Candida albicans and Aspergillus fumigatus.

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| This compound | 0.0156 - 2 | Candida albicans |

| Benzotriazine derivatives | 0.25 | Aspergillus fumigatus |

The structure-activity relationship shows that electron-withdrawing groups at specific positions enhance antifungal efficacy .

3.3 Anti-inflammatory Activity

Research has demonstrated that certain triazole derivatives exhibit anti-inflammatory effects comparable to established anti-inflammatory drugs.

| Compound | Model Used | Result |

|---|---|---|

| 4-Hydroxyphenyl triazoles | Carrageenan-induced edema | Significant reduction in swelling |

This suggests potential applications in treating inflammatory conditions .

4. Case Studies and Research Findings

Study by Mermer et al. (2019) : This study synthesized phenylpiperazine-triazole-fluoroquinolone hybrids and evaluated their antibacterial activity against various pathogens. The results indicated that these hybrids had enhanced potency compared to standard antibiotics .

Gadegoni et al. (2013) : This research focused on synthesizing and testing new triazole derivatives against a panel of bacterial strains including methicillin-resistant S. aureus. The compounds showed excellent inhibitory efficacy with MIC values lower than traditional antibiotics .

5. Conclusion

The biological activity of this compound highlights its potential as a versatile pharmacophore in drug development. Its antibacterial and antifungal properties make it a candidate for further research aimed at addressing resistant strains of bacteria and fungi. Continued exploration into the structure-activity relationships will facilitate the design of more effective therapeutic agents based on this scaffold.

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-Propyl-4H-1,2,4-triazole derivatives?

- Methodological Answer : A common approach involves refluxing precursors like hydrazides or substituted amines in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, Badie et al. (2014) synthesized triazole derivatives by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, achieving a 65% yield after crystallization . Optimization strategies include adjusting reaction time, solvent choice, and catalyst (e.g., glacial acetic acid) to improve yields.

Table 1: Representative Synthesis Conditions

| Precursor | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenoxy hydrazide | DMSO | 18 | 65 | |

| Substituted benzaldehyde | Ethanol | 4 | Variable |

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Spectroscopic techniques are critical:

- ¹H-NMR : Confirms proton environments and substitution patterns.

- IR Spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹) .

- Elemental Analysis : Validates molecular composition (±0.3% error margin).

- X-ray Crystallography : Resolves 3D molecular geometry using tools like ORTEP-3 for Windows . For example, Schiff base triazole complexes were characterized via crystallography and fluorescence spectroscopy to confirm ligand-metal interactions .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Key precautions include:

- PPE : Wear nitrile gloves and lab coats to prevent skin contact (H317 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of dust/ aerosols (H320, H373) .

- Disposal : Collect waste in approved containers and incinerate at licensed facilities (H411) .

Advanced Research Questions

Q. How can researchers address contradictory structural data between spectroscopic and computational models?

- Methodological Answer : Cross-validate results using complementary techniques:

- X-ray Crystallography : Provides definitive bond lengths/angles (e.g., ORTEP-3 for crystallographic visualization) .

- DFT Calculations : Compare experimental IR/NMR data with simulated spectra (Gaussian 09) to resolve discrepancies .

- Case Study : Fluorescence spectra of triazole-Schiff base complexes (λem = 416 nm) validated crystallographic data on ligand geometry .

Q. What strategies optimize low yields in triazole synthesis?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Phosphorus oxychloride or acetic acid improves cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18h to 2h) while maintaining yield .

- Solvent Selection : Polar solvents (e.g., ethanol, DMF) enhance solubility of intermediates .

Q. How are computational methods like molecular docking applied to predict biological activity?

- Methodological Answer :

Target Selection : Use Protein Data Bank (PDB) enzymes (e.g., 14-α-demethylase, PDB:3LD6) .

Docking Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.

属性

IUPAC Name |

4-propyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-3-8-4-6-7-5-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUGWXQKDABZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512369 | |

| Record name | 4-Propyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-95-6 | |

| Record name | 4-Propyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。